3-Diphenylacetylaminopropionic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diphenylacetylaminopropionic acid typically involves the amidomalonate synthesis method. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired α-amino acid .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 3-Diphenylacetylaminopropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Diphenylacetylaminopropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Diphenylacetylaminopropionic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Phenylpropionic acid: Shares a similar structure but lacks the diphenylacetylamino group.
Indole-3-propionic acid: Another compound with similar bioactive properties but different structural features.
Uniqueness: 3-Diphenylacetylaminopropionic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15(20)11-12-18-17(21)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAMONAOZBQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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